

4-Iodobiphenyl chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodobiphenyl**

Cat. No.: **B074954**

[Get Quote](#)

An In-depth Technical Guide to **4-Iodobiphenyl**: Chemical Properties and Structure

Introduction

4-Iodobiphenyl, an organoiodine compound, is a significant intermediate in organic synthesis. Its biphenyl framework and the reactive carbon-iodine bond make it a versatile building block for the synthesis of more complex molecules.^[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **4-iodobiphenyl**, with a focus on its relevance to researchers, scientists, and professionals in drug development. This compound is particularly noted for its application as an intermediate in the synthesis of biphenyl liquid crystal materials and in various cross-coupling reactions.^[2]

Chemical and Physical Properties

4-Iodobiphenyl is a white to off-white or light yellow crystalline solid.^{[3][4]} It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.^[5] While it is slightly soluble in water, it shows better solubility in organic solvents like ethanol and benzene.^[3]

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ I	[4][6]
Molecular Weight	280.10 g/mol	[4][6]
CAS Number	1591-31-7	[3][4][6]
Melting Point	110-114 °C	[4]
Boiling Point	320 °C (lit.)	[3][4]
Density	1.584 g/cm ³	[4]
Flash Point	145.8 °C	[4]
Refractive Index	1.64	[4]
Vapor Pressure	0.000517 mmHg at 25°C	

Chemical Structure

The structure of **4-iodobiphenyl** consists of a biphenyl backbone with an iodine atom substituted at the para position (position 4) of one of the phenyl rings. The IUPAC name for this compound is 1-iodo-4-phenylbenzene.[6] The presence of the two aromatic rings and the carbon-iodine bond are the key features that dictate its chemical reactivity and physical properties. X-ray diffraction studies of similar substituted biphenyls, such as 2'-iodobiphenyl-4-carboxylic acid, reveal that the angle between the two phenyl rings can be significant, which is a common feature in substituted biphenyls.[7]

Spectroscopic Data

- ¹³C NMR Spectroscopy: The chemical shifts in the ¹³C NMR spectrum provide information about the carbon framework of the molecule.[8]
- Infrared (IR) Spectroscopy: The IR spectrum of **4-iodobiphenyl** shows characteristic absorption bands for the aromatic C-H and C-C stretching and bending vibrations.[6]
- Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **4-iodobiphenyl**.[9][10]

Experimental Protocols

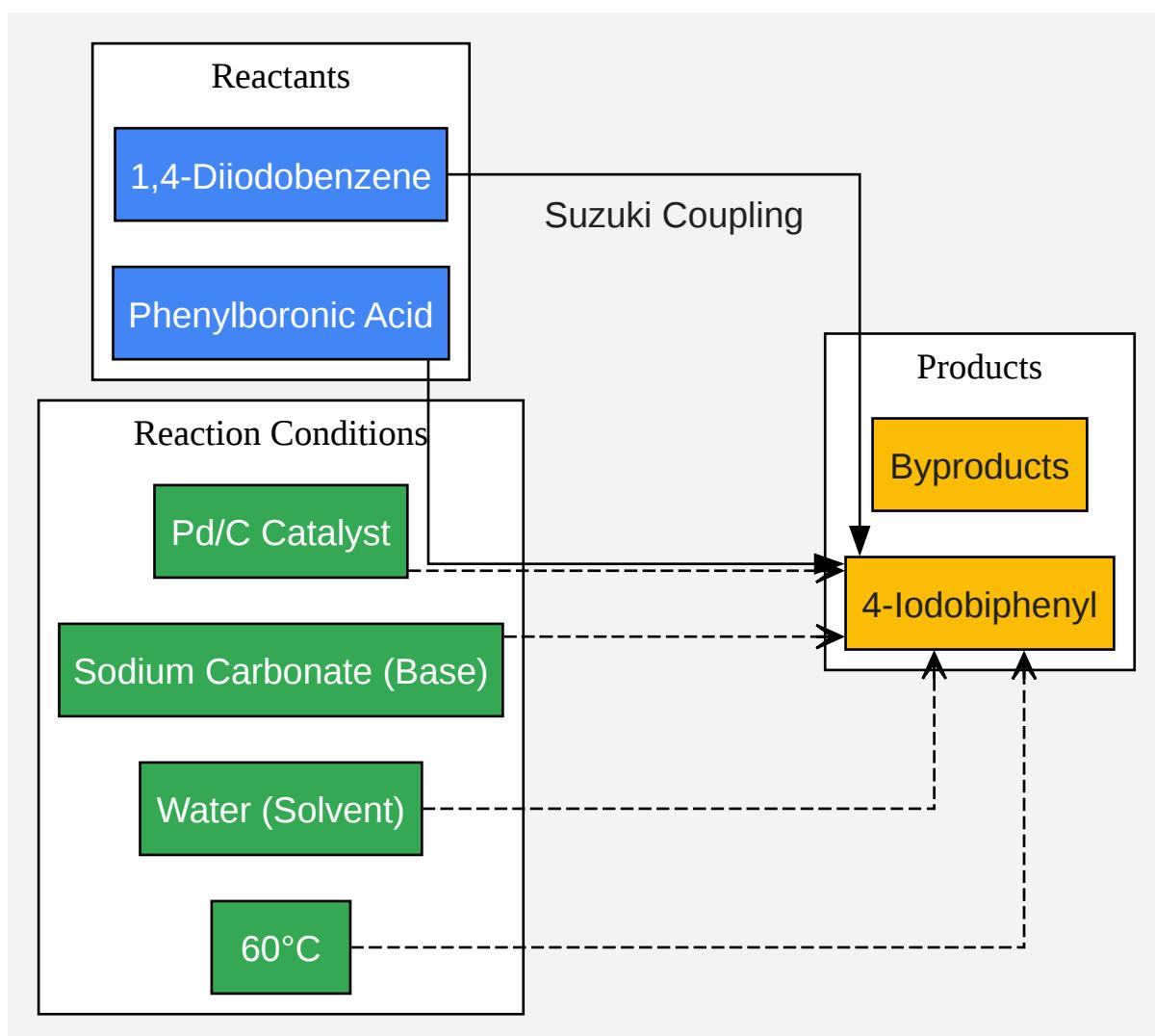
The synthesis of **4-iodobiphenyl** can be achieved through several methods. Two common methods are direct iodination of biphenyl and the Suzuki coupling reaction.

Direct Iodination of Biphenyl

This traditional method involves the direct reaction of biphenyl with iodine in the presence of an oxidizing agent.[2]

A detailed experimental protocol is as follows:

- A solution of 15.4 g of biphenyl in 100 ml of glacial acetic acid is prepared.[11]
- Water (about 25 ml) is added to the solution at 80°C until it becomes turbid.[11]
- 12.7 g of iodine, 12.5 g of sodium peroxydisulfate, and 8 ml of tetrachloromethane are added to the mixture.[11] The tetrachloromethane helps to wash down any sublimed iodine.
- The mixture is stirred vigorously for about 3 hours until the color of the iodine disappears.[11]
- 300 ml of water is added to precipitate the crude **4-iodobiphenyl**, which is then filtered and dried.[11]
- The product is purified by distillation (b.p. 118-125°C/0.05 mm) followed by recrystallization from methanol to yield the final product with a melting point of 112°C.[11] The yield of this method is reported to be 62%.[11]

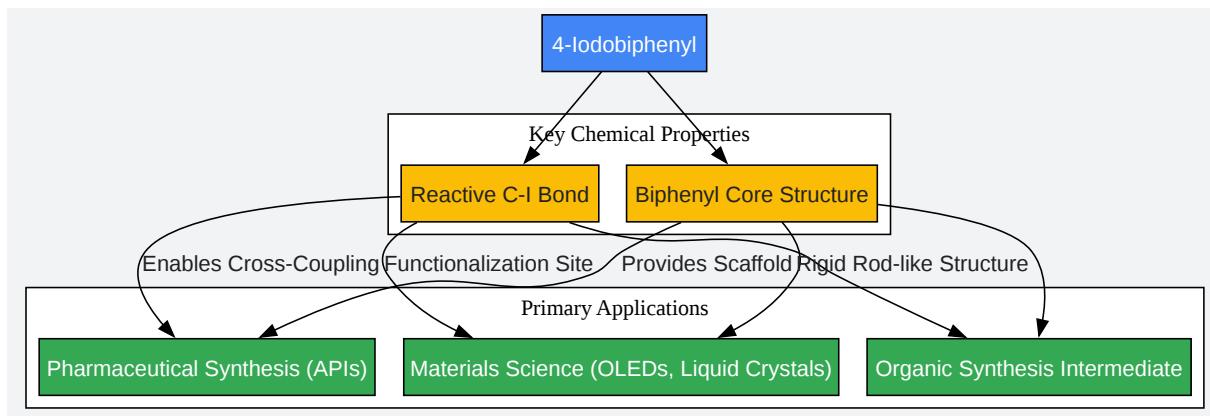

Suzuki Coupling Reaction

An improved and more modern approach for the synthesis of **4-iodobiphenyl** is the Suzuki coupling reaction.[2] This method offers high yields, milder reaction conditions, and is more environmentally friendly as it uses water as a solvent.[2]

A detailed experimental protocol is as follows:

- To a 500ml reaction flask, add 32.9g (0.1mol) of 1,4-diiodobenzene, 12.2g (0.1mol) of phenylboronic acid, 21.2g (0.2mol) of sodium carbonate, and 150ml of water.[2]

- After stirring to create a uniform mixture, add 4.2g (0.2mol%) of a Pd/C catalyst.[2]
- The temperature is raised to 60°C and the reaction is allowed to proceed for 6 hours.[2]
- After the reaction, the solution is cooled to room temperature and filtered to recover the Pd/C catalyst.[2] The catalyst can be washed with water and recycled.[2]
- The filtrate is extracted with ethyl acetate.[2]
- The organic layer is subjected to rotary evaporation to remove the solvent, yielding the crude product.[2]
- Recrystallization from ethanol yields 26.6g of **4-iodobiphenyl**, which corresponds to a 95% yield.[2]


[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Iodobiphenyl** via Suzuki Coupling.

Applications in Research and Drug Development

4-Iodobiphenyl serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in cross-coupling reactions like the Suzuki reaction.[3]

- Pharmaceutical Industry: In drug development, **4-iodobiphenyl** is a key intermediate for synthesizing drug candidates and active pharmaceutical ingredients (APIs).[12] The biphenyl core can be elaborated to create complex molecules with potential therapeutic activities.[12] For instance, derivatives like 4-hydroxy-4'-iodobiphenyl have been investigated for their biological activity.[1]
- Materials Science: This compound is a precursor for organic semiconductors and light-emitting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[4][12] The ability to create extended π -conjugated systems through its incorporation leads to materials with desirable charge transport and luminescence properties.[12] It is also an important intermediate in the synthesis of biphenyl liquid crystal materials.[2]

[Click to download full resolution via product page](#)

Caption: Applications derived from **4-Iodobiphenyl**'s properties.

Safety and Handling

4-Iodobiphenyl is classified as harmful if swallowed and causes serious eye damage.^[6] It is also very toxic to aquatic life with long-lasting effects.^[6] Therefore, appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn when handling this chemical.^[13] It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.^[13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. This material and its container must be disposed of as hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 29558-78-9: 4-Hydroxy-4'-iodobiphenyl | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Iodobiphenyl | 1591-31-7 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 4-Iodobiphenyl CAS#: 1591-31-7 [m.chemicalbook.com]
- 6. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. spectrabase.com [spectrabase.com]
- 9. m.youtube.com [m.youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbino.com]

- 13. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [4-Iodobiphenyl chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074954#4-iodobiphenyl-chemical-properties-and-structure\]](https://www.benchchem.com/product/b074954#4-iodobiphenyl-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com